(2R)-decan-2-ol
Overview
Description
(2R)-decan-2-ol is a natural product found in Houttuynia cordata with data available.
Scientific Research Applications
1. Hydrogen Bonding and Spectroscopy
(Czarnecki & Ozaki, 1999) explored Fourier transform near-infrared (FT-NIR) spectra of decan-1-ol, studying temperature-induced changes in hydrogen bonding. This research contributes to understanding the spectroscopic properties of alcohols and their molecular interactions.
2. Liquid Crystal Technology
(Heppke et al., 1997) investigated new chiral side chains for ferro- and antiferro-electric liquid crystals derived from the preen-gland wax of the domestic goose, including (2R)-decan-2-ol derivatives. These findings are significant for advancing liquid crystal technology.
3. Molecular Structure and Conformational Studies
A study by (Arias et al., 1990) on 8-phenethyl-8-azabicyclo[4.3.1]decan-10α-ol provided insights into molecular structure and conformation, important for understanding chemical and biological properties of complex molecules.
4. Viscosity and Molecular Interactions
Research by (Iwahashi et al., 1993) on octan-1-ol, closely related to this compound, explored self-association in the liquid state. This is crucial for understanding the viscosity and molecular interactions in liquid solutions.
5. Solid-Liquid Phase Diagrams
(Domańska & Marciniak, 2005) studied solid-liquid phase diagrams involving alkan-1-ols, including decan-1-ol. Understanding these phase diagrams is vital for applications in material science and chemical engineering.
6. DNA-Encoded Chemical Libraries
(Decurtins et al., 2016) utilized DNA-encoded chemical libraries (DECLs) for screening small organic ligands. This methodology is significant in drug discovery and biochemical research.
Properties
IUPAC Name |
(2R)-decan-2-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-4-5-6-7-8-9-10(2)11/h10-11H,3-9H2,1-2H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUZDYFTRHEKOS-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H](C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33758-15-5 | |
Record name | 2-Decanol, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033758155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-DECANOL, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF9JDF6X5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
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